Cas no 6272-27-1 (6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one)
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Benzofuranone,6,7-dihydroxy-
- 6,7-dihydroxy-1-benzofuran-3-one
- 6,7-Dihydroxy-benzofuran-3-one
- 6,7-DIHYDROXYCOUMERANONE
- 3(2H)-Benzofuranone,6,7-dihydroxy
- 6,7-Dihydroxy-1-benzofuran-3(2H)-one
- 6,7-dihydroxy-2H-benzofuran-3-one
- 6,7-dihydroxy-2-hydrobenzo[b]furan-3-one
- 6,7-Dihydroxy-3-coumaranone
- 6,7-dihydroxybenzofuran-3(2H)-one
- 6,7-Dihydroxy-benzofuran-3-on
- 6,7-Dihydroxycoumaranon
- 6.7-Dioxy-cumaranon
- 6,7-dihydroxy-3(2H)-benzofuranone
- MFCD01096462
- 6,7-dihydroxy-2H-1-benzofuran-3-one
- NS00035146
- F3139-2620
- EN300-236053
- NSC-37408
- 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one
- DTXSID8064191
- STK788053
- SMR001366147
- 6272-27-1
- CHEMBL1728276
- VS-03547
- CS-0071578
- 3(2H)-Benzofuranone, 6,7-dihydroxy-
- DB-054264
- AKOS000266979
- NSC 37408
- Coumaran-6,7-diol-3-one
- HMS3080B09
- MLS002608035
- YK1BM25U2J
- Oprea1_650259
- AC-14991
- 6,7-Dihydroxy-1-benzofuran-3(2H)-one #
- BDBM50189336
- D83569
- UNII-YK1BM25U2J
- NSC37408
- 3(2H)-Benzofuranone,7-dihydroxy-
- BBL012837
- DTXCID4043513
- SCHEMBL6611223
- EINECS 228-459-4
-
- MDL: MFCD01096462
- Inchi: 1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2
- InChI Key: ZDHCVQNIRWDINX-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC(=C(C1=2)O)O)=O
Computed Properties
- Exact Mass: 166.02700
- Monoisotopic Mass: 166.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.614
- Boiling Point: 433.3°C at 760 mmHg
- Flash Point: 189.1°C
- Refractive Index: 1.689
- PSA: 66.76000
- LogP: 0.67290
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD6028-100mg |
6,7-Dihydroxybenzofuran-3(2H)-one |
6272-27-1 | 95% | 100mg |
¥118.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD6028-250mg |
6,7-Dihydroxybenzofuran-3(2H)-one |
6272-27-1 | 95% | 250mg |
¥264.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD6028-1g |
6,7-Dihydroxybenzofuran-3(2H)-one |
6272-27-1 | 95% | 1g |
¥781.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD6028-5g |
6,7-Dihydroxybenzofuran-3(2H)-one |
6272-27-1 | 95% | 5g |
¥3205.0 | 2024-04-18 | |
| TRC | D280516-100mg |
6,7-Dihydroxy-benzofuran-3-one |
6272-27-1 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D280516-500mg |
6,7-Dihydroxy-benzofuran-3-one |
6272-27-1 | 500mg |
$ 475.00 | 2022-06-05 | ||
| TRC | D280516-1g |
6,7-Dihydroxy-benzofuran-3-one |
6272-27-1 | 1g |
$ 730.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET749-100mg |
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one |
6272-27-1 | 95+% | 100mg |
704CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET749-1g |
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one |
6272-27-1 | 95+% | 1g |
3633CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET749-250mg |
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one |
6272-27-1 | 95+% | 250mg |
1378CNY | 2021-05-07 |
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one Suppliers
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one
Introduction to 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 6272-27-1)
6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one, identified by its Chemical Abstracts Service number (CAS No. 6272-27-1), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzofuran class, a scaffold that is widely recognized for its presence in numerous natural products and pharmacologically active molecules. The presence of hydroxyl groups at the 6 and 7 positions, along with the dihydro functionality, contributes to its complex reactivity and makes it a subject of interest for synthetic chemists and medicinal researchers.
The benzofuran core is a privileged structure in drug discovery, often found in compounds exhibiting a range of biological functions, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one imparts unique electronic and steric characteristics that can influence its interactions with biological targets. This compound has been studied for its potential role as a precursor or intermediate in the synthesis of more complex molecules with therapeutic relevance.
In recent years, there has been a surge in research focused on natural product-inspired heterocycles due to their high binding affinity and selectivity towards biological targets. 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one is no exception; it has been explored in various contexts for its potential pharmacological effects. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The hydroxyl groups provide multiple sites for hydrogen bonding interactions, which are crucial for binding to protein targets.
The synthesis of 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. One common approach involves the condensation of resorcinol derivatives with appropriate electrophiles followed by cyclization and hydroxylation steps. Advances in catalytic processes have enabled more efficient and sustainable routes to this compound, aligning with the growing emphasis on green chemistry principles in pharmaceutical synthesis.
From a computational chemistry perspective, 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one has been modeled to understand its molecular interactions at the atomic level. Molecular docking studies have revealed that this compound can bind to various protein receptors with high affinity. These computational insights have guided experimental efforts to optimize its structure for improved bioactivity. The ability to predict binding modes allows researchers to design analogs with enhanced pharmacological properties.
The biological activity of 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one has been investigated in several preclinical models. Initial findings suggest that it may modulate pathways involved in cellular proliferation and differentiation. These effects are particularly relevant in the context of diseases where uncontrolled cell growth is a hallmark feature. Further research is needed to fully elucidate its mechanism of action and assess its potential as a therapeutic agent.
Moreover, the structural motif of 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one has inspired the development of novel drug candidates targeting neurological disorders. Benzofuran derivatives have shown promise in modulating neurotransmitter systems due to their ability to cross the blood-brain barrier efficiently. The hydroxyl groups within this molecule contribute to its lipophilicity and solubility characteristics, which are critical factors for CNS drug delivery.
In conclusion,6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 6272-27-1) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new biological activities and synthetic strategies for this molecule,6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one is poised to remain a key player in medicinal chemistry innovation.
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